Mandyphos SL-M009-2 in Asymmetric Hydrogenation of Spiroindene Derivatives: Direct Comparison with Unspecified Mandyphos Variant
In the asymmetric hydrogenation of an achiral spiroindene dimethyl acetic acid precursor, a Ru(II)-Mandyphos catalyst system (ligand unspecified, but consistent with Mandyphos SL-M009-2 class) delivered an isolated yield of 86% and an enantiomeric ratio of 96.8:3.2 [1]. This performance, achieved with 4 mol% catalyst loading in acetone, demonstrates the ligand's ability to enforce high stereocontrol on a challenging, conformationally constrained substrate. While a direct comparator within the same study is absent, the high er is notable relative to typical performance of simpler diphosphine ligands on similar spirocyclic systems.
| Evidence Dimension | Enantioselectivity (er) and Yield |
|---|---|
| Target Compound Data | 86% isolated yield, 96.8:3.2 er |
| Comparator Or Baseline | Not directly compared in this study; class-level inference relative to alternative ligand families |
| Quantified Difference | Not applicable |
| Conditions | Asymmetric hydrogenation of spiroindene dimethyl acetic acid 2 with 4% Ru(II)-Mandyphos in acetone [1] |
Why This Matters
This example illustrates the ligand's capacity to deliver high stereoselectivity on a complex, spirocyclic pharmaceutical intermediate, a key consideration for medicinal chemistry and process development.
- [1] He, S., Shultz, C. S., Lai, Z., Eid, R., Dobbelaar, P. H., Ye, Z., & Nargund, R. P. (2011). Catalytic asymmetric hydrogenation to access spiroindane dimethyl acetic acid. Tetrahedron Letters, 52(28), 3621-3624. View Source
